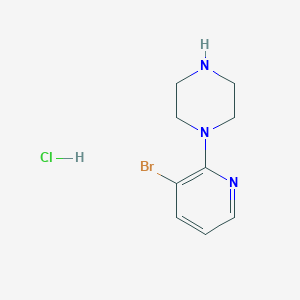

1-(3-Bromopyridin-2-yl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13891342

Molecular Formula: C9H13BrClN3

Molecular Weight: 278.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrClN3 |

|---|---|

| Molecular Weight | 278.58 g/mol |

| IUPAC Name | 1-(3-bromopyridin-2-yl)piperazine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H |

| Standard InChI Key | SSQFKKFRVCWWSR-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C(C=CC=N2)Br.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Physical Properties

1-(3-Bromopyridin-2-yl)piperazine hydrochloride has the molecular formula C₉H₁₃BrClN₃ and a molecular weight of 278.58 g/mol . The compound is characterized by a piperazine ring substituted at the 2-position of a 3-bromopyridine group, with a hydrochloride salt stabilizing the structure. Key physical properties include:

| Property | Value/Description | Source |

|---|---|---|

| Appearance | White to off-white solid | |

| Purity (NMR) | ≥97.0% | |

| Storage Conditions | Room temperature, dry, cool | |

| Solubility | Likely polar solvents (e.g., water, acetone) | Inferred |

The ¹H NMR and LCMS spectra confirm structural integrity, with resonance patterns consistent with the piperazine ring and bromopyridine substituent . The hydrochloride salt enhances solubility in aqueous media, facilitating its use in reactions requiring polar conditions.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 1-(3-Bromopyridin-2-yl)piperazine hydrochloride is detailed in the provided sources, analogous methods for related piperazine derivatives offer insights. For example, CN104402842A describes a multi-step synthesis of 1-(3-chloro-phenyl-)-4-(3-chloropropyl)piperazine hydrochloride :

-

Step 1: Reaction of diethanolamine with 3-chloroaniline in CHCl₃.

-

Step 2: Condensation of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene.

-

Step 3: Alkylation with 1-bromo-3-chloropropane at 0–10°C, yielding the target compound .

Adapting this approach, 1-(3-Bromopyridin-2-yl)piperazine hydrochloride could be synthesized via:

-

Nucleophilic substitution: Reacting 3-bromo-2-chloropyridine with piperazine in a polar solvent (e.g., acetone or water) under controlled pH and temperature.

-

Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Industrial-Scale Considerations

Key parameters for scalable production include:

-

Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction kinetics.

-

Temperature control: Maintaining 0–10°C during exothermic steps minimizes side reactions .

-

Purification: Recrystallization from acetone/water mixtures enhances purity (>97%) .

Analytical Characterization

Spectroscopic Validation

-

¹H NMR: Peaks corresponding to the piperazine ring’s methylene groups (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) confirm the structure .

-

LCMS: A molecular ion peak at m/z 278.58 ([M+H]⁺) aligns with the molecular formula .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

1-(3-Bromopyridin-2-yl)piperazine hydrochloride serves as a precursor for neuroactive compounds. For instance, US6111105A highlights piperazinyl-benzisothiazoles as intermediates for ziprasidone, a neuroleptic agent . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of aryl- or heteroaryl-piperazine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume